2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile is a complex organic compound characterized by its unique benzofuran structure
Preparation Methods
The synthesis of 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with an appropriate amine under specific conditions to form the benzofuran core. This is followed by further functionalization to introduce the benzonitrile group. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzonitrile |
InChI |
InChI=1S/C17H14N2O4/c1-21-13-8-7-11-14(15(13)22-2)17(20)23-16(11)19-12-6-4-3-5-10(12)9-18/h3-8,16,19H,1-2H3 |
InChI Key |
NTUDUWWBNQVJKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.